4,4'-[(3-hydroxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
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Overview
Description
The compound 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(3-hydroxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic molecule belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(3-hydroxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves a multi-step process. One common method is the three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . This reaction yields high to excellent purity products, which are isolated by simple filtration .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of eco-friendly catalysts, such as ammonium acetate, in ethanol has been reported to be efficient and yields high purity products . This method is advantageous due to its simplicity, cost-effectiveness, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(3-hydroxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(3-hydroxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(3-hydroxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol exerts its effects is primarily through its interaction with biological molecules. The hydroxyl and phenyl groups allow it to form hydrogen bonds and π-π interactions with various molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-5-pyrazolone
- 4,4’-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
- Diethyl [(substituted phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates
Uniqueness
The uniqueness of 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(3-hydroxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol lies in its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it has shown superior antioxidant and cytotoxic activities, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C27H24N4O3 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
4-[(3-hydroxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H24N4O3/c1-17-23(26(33)30(28-17)20-11-5-3-6-12-20)25(19-10-9-15-22(32)16-19)24-18(2)29-31(27(24)34)21-13-7-4-8-14-21/h3-16,25,28-29,32H,1-2H3 |
InChI Key |
VNFVEIVQZKEPFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC(=CC=C3)O)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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